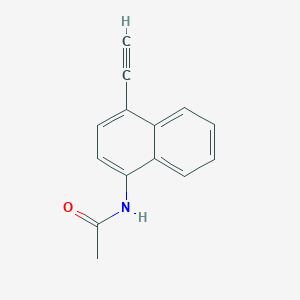
N-(4-Ethynylnaphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Ethynylnaphthalen-1-yl)acetamide: is an organic compound with the molecular formula C14H11NO It is characterized by the presence of an ethynyl group attached to the naphthalene ring, which is further connected to an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethynylnaphthalen-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-1-naphthaldehyde and ethynylmagnesium bromide.
Grignard Reaction: The ethynylmagnesium bromide reacts with 4-bromo-1-naphthaldehyde to form 4-ethynylnaphthalen-1-ol.
Acetylation: The 4-ethynylnaphthalen-1-ol is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(4-Ethynylnaphthalen-1-yl)acetamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products:
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Substituted naphthalenes
Applications De Recherche Scientifique
Biology: In biological research, this compound is studied for its interactions with various biomolecules, which can provide insights into its potential as a therapeutic agent.
Industry: In the industrial sector, this compound may be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(4-Ethynylnaphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
- N-(3-Ethynylphenyl)acetamide
- N-(4-ethynylphenyl)prop-2-ynamide
- Propanamide, N-(4-ethynylphenyl)-
Comparison: N-(4-Ethynylnaphthalen-1-yl)acetamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to similar compounds with phenyl rings
Propriétés
Numéro CAS |
90101-69-2 |
|---|---|
Formule moléculaire |
C14H11NO |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
N-(4-ethynylnaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C14H11NO/c1-3-11-8-9-14(15-10(2)16)13-7-5-4-6-12(11)13/h1,4-9H,2H3,(H,15,16) |
Clé InChI |
HOUOZQCABPKRMM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C2=CC=CC=C21)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






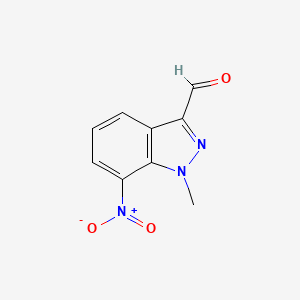

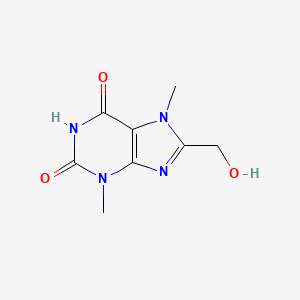

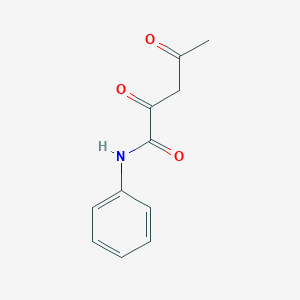
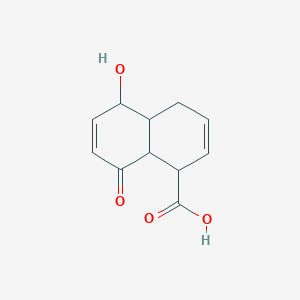
![8a-(Trifluoromethyl)hexahydropyrrolo[1,2-a]pyrimidin-6(7H)-one](/img/structure/B11894970.png)
![Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11894977.png)


